molecular formula C23H21NO4S2 B4597866 4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate

4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate

Cat. No.: B4597866
M. Wt: 439.6 g/mol
InChI Key: DHFPHGAEDCLYMQ-KOAZRBSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate is a useful research compound. Its molecular formula is C23H21NO4S2 and its molecular weight is 439.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.09120050 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing novel chromophores and thiazolidinone derivatives, which exhibit unique photophysical properties and potential applications in material science. For instance, Jachak et al. (2021) synthesized novel d-π-A type chromophores to study their absorption, emission wavelengths, and intramolecular charge transfer characteristics, highlighting the potential of these compounds in optical and electronic applications (Jachak et al., 2021).

Photophysical Properties and Applications

The synthesized compounds demonstrate significant photophysical properties, such as large stokes shifts and viscosity-induced emissions, making them suitable for applications in fluorescent probes and sensors. The computational studies using density functional theory (DFT) provide insights into their electronic structures and the influence of solvent polarity on their photophysical behaviors (Jachak et al., 2021).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal activities of thiazolidinone derivatives. For example, Aly et al. (2015) reported on the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including thiazolidinone derivatives, exhibiting promising biological activities against various bacteria and fungi. These findings suggest potential medical applications, especially in developing antimicrobial materials (Aly et al., 2015).

Material Science and Polymer Applications

The compound and its derivatives have been studied for their potential in material science, particularly in polymer applications. Research into polymerizable photoinitiators and the synthesis of conductive and thermally stable polymeric compounds indicates a wide range of applications, from photopolymerization to the development of new materials with advanced properties (Wu et al., 2016).

Properties

IUPAC Name

[4-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S2/c1-3-14-24-22(26)20(30-23(24)29)15-17-6-11-19(12-7-17)28-21(25)13-8-16-4-9-18(27-2)10-5-16/h4-13,15H,3,14H2,1-2H3/b13-8+,20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFPHGAEDCLYMQ-KOAZRBSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 3
Reactant of Route 3
4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 4
Reactant of Route 4
4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 5
Reactant of Route 5
4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate
Reactant of Route 6
4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.